1-Methyl-4-vinylpyridinium
Description
Significance of Quaternary Ammonium (B1175870) Compounds in Polymer Science and Supramolecular Chemistry
Quaternary ammonium compounds (QACs) are organic compounds with the general structure N⁺R₁R₂R₃R₄X⁻, where R represents alkyl or aryl groups and X⁻ is an anion. nih.gov The permanent positive charge on the nitrogen atom is a key feature that drives their utility in various scientific domains. rsc.org
In polymer science , the incorporation of QACs into polymer chains results in cationic polymers, or polyquaterniums, which exhibit a unique set of properties. nih.govspecificpolymers.com These materials are of particular interest for several reasons:
Antimicrobial Activity: QAC-containing polymers are widely recognized for their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. nih.govrsc.orgmdpi.com The cationic charges interact with the negatively charged cell membranes of microbes, leading to cell disruption and death. mdpi.comnih.gov
Polyelectrolyte Behavior: The presence of charges along the polymer backbone leads to strong interactions with polar solvents, particularly water, and can influence the polymer's conformation and solution properties. nih.gov
Intermolecular Interactions: QACs can form strong intermolecular interactions with other polymers and surfaces, making them effective compatibilizers in polymer blends and composites. mdpi.com
In supramolecular chemistry , pyridinium (B92312) salts, a subset of QACs, are valuable building blocks for the construction of complex, non-covalently linked architectures. rsc.org Their key contributions include:
Host-Guest Chemistry: The positively charged pyridinium ring can act as a guest, forming stable complexes with various host molecules, such as crown ethers. acs.org
Charge-Transfer Complexes: Pyridinium cations can function as electron acceptors, forming colored charge-transfer complexes with electron-donating molecules. mdpi.com
Self-Assembly: The directional nature of the interactions involving pyridinium moieties, including hydrogen bonding and π-π stacking, facilitates the self-assembly of intricate supramolecular structures. rsc.orgnih.gov
Evolution of Vinylpyridinium Monomers in Functional Material Design and Molecular Probes
Vinylpyridinium monomers, which combine the features of a vinyl group and a pyridinium salt, have become instrumental in the design of functional materials and molecular probes. The most common vinylpyridine monomers include 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050). specificpolymers.com These can be polymerized and subsequently quaternized, or the vinylpyridinium monomer itself can be polymerized.
The evolution of these monomers in functional material design has led to a variety of innovative materials:
Functional Polymers: Polymerization of vinylpyridine monomers allows for the incorporation of the pyridine (B92270) ring into polymer backbones. specificpolymers.com These polymers can then be quaternized to create poly(vinylpyridinium salts), which are used as acid scavengers, catalysts, and in the fabrication of materials with tailored properties. specificpolymers.comchemicalbook.com For instance, poly(4-vinylpyridine) can be quaternized with agents like methyl iodide to produce poly(N-methyl-4-vinylpyridinium iodide). nih.gov
Crosslinked Microspheres: Crosslinked microspheres based on 4-vinylpyridine have been developed for applications such as the sorption of pharmaceuticals from aqueous solutions. mdpi.com
Block Copolymers: Amphiphilic block copolymers containing a poly(1-methyl-4-vinylpyridinium iodide) block have been synthesized, forming core-shell structures with potential applications in drug delivery and nanotechnology. acs.org
In the realm of molecular probes , pyridinium-based structures have proven to be highly effective due to their photophysical properties and ability to interact with biological targets:
Fluorescent Probes: The pyridinium moiety can act as an electron-acceptor in donor-π-acceptor (D-π-A) fluorescent dyes. nih.govbohrium.com By tuning the molecular structure, probes with specific targeting abilities for organelles like mitochondria and lysosomes have been developed. nih.gov
G-Quadruplex Probes: Certain vinylpyridinium derivatives, such as 3,6-bis(this compound) carbazole (B46965) diiodide (BMVC), have shown the ability to selectively bind to and stabilize G-quadruplex DNA structures, which are implicated in cancer and other diseases. smolecule.comresearchgate.netnih.govmdpi.complos.org This has led to their investigation as potential anti-cancer agents and tools for visualizing these nucleic acid structures in living cells. plos.orgoup.comresearchgate.net
Sensors: Pyridine-based fluorophores have been utilized as optical sensors for detecting substances like benzene (B151609) and for monitoring fuel adulteration. mdpi.com
Scope and Research Trajectory of this compound Chemistry
The specific compound This compound has emerged as a key monomer in the development of advanced materials. Its chemistry is primarily centered around its polymerization and the properties of the resulting polymer, poly(this compound).
The primary method for preparing poly(this compound) salts involves the quaternization of pre-formed poly(4-vinylpyridine) with a methylating agent, typically methyl iodide. nih.govpolymersource.capolymersource.ca This post-polymerization modification allows for control over the degree of quaternization and, consequently, the properties of the final polymer. nih.gov
Current and future research directions in this compound chemistry are focused on several key areas:
Controlled Polymerization Techniques: The use of techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is being explored to synthesize well-defined block copolymers containing poly(this compound) segments with controlled molecular weights and architectures. acs.org
Advanced Materials: Research continues into the development of novel materials, such as core-cross-linked micelles with a polycationic shell of poly(this compound), for applications in areas like catalysis and nanomedicine. acs.org
Biomedical Applications: The inherent antimicrobial properties of the quaternary pyridinium group make polymers derived from this compound attractive for developing antimicrobial surfaces and materials. nih.govmdpi.com
Molecular Probes and Theranostics: Building on the success of related pyridinium compounds, there is ongoing interest in designing new probes based on the this compound scaffold for biological imaging and as potential theranostic agents that combine diagnostic and therapeutic functions. nih.govsmolecule.comoup.com
The research trajectory indicates a move towards more complex and precisely engineered materials that leverage the unique properties of the this compound cation to address challenges in materials science and chemical biology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-1-methylpyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N/c1-3-8-4-6-9(2)7-5-8/h3-7H,1H2,2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWDVSJQPIRAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methyl 4 Vinylpyridinium and Its Monomeric Derivatives
Quaternization Reactions of 4-Vinylpyridine (B31050) Precursors
The most direct route to 1-methyl-4-vinylpyridinium salts involves the quaternization of the nitrogen atom in the 4-vinylpyridine ring. This process introduces a permanent positive charge and significantly alters the electronic properties and reactivity of the molecule.
Alkylation Strategies for N-Methylation
N-methylation of 4-vinylpyridine is typically achieved through an alkylation reaction with a suitable methylating agent. Methyl iodide is a frequently employed reagent for this purpose due to its high reactivity. itu.edu.tr The reaction involves the nucleophilic attack of the pyridine (B92270) nitrogen on the electrophilic methyl group of the methyl iodide, resulting in the formation of this compound iodide.
The quaternization of poly(4-vinylpyridine) with methyl iodide has been studied extensively, and the principles can be applied to the monomeric synthesis. nih.govrsc.orgpsu.edu Kinetic studies on the polymer have shown that the reaction is influenced by steric hindrance, though the small size of the methyl group results in minimal retardation. psu.edursc.org While the preparation of vinyl pyridinium (B92312) monomers can be challenging due to their propensity for spontaneous polymerization, careful control of reaction conditions is crucial. itu.edu.tr
Alternative alkylating agents can also be utilized. For instance, studies on the quaternization of poly(4-vinylpyridine) have explored the use of various alkyl bromides and iodides. rsc.orgrsc.orgderpharmachemica.com The choice of the alkylating agent can influence the reaction kinetics and the properties of the resulting salt. nih.gov
| Reagent | Product | Key Findings |
| Methyl iodide | This compound iodide | A highly favorable and common reagent for achieving high quaternization yields. itu.edu.tr |
| Alkyl bromides | 1-Alkyl-4-vinylpyridinium bromide | Used in broader studies of quaternization kinetics and mechanisms. rsc.orgderpharmachemica.com |
Counterion Exchange and Derivatization Approaches
The properties of this compound salts can be fine-tuned by exchanging the initial counterion for another. This is often achieved by reacting the pyridinium salt with a salt containing the desired anion. For example, a pyridinium iodide salt can be treated with a silver salt of a different anion, leading to the precipitation of silver iodide and the formation of the new pyridinium salt in solution. iucr.org This method allows for the synthesis of a variety of this compound salts with different counterions, which can impact their solubility and other physicochemical properties. mdpi.com For instance, the exchange of bromide for perchlorate (B79767) has been demonstrated for related polysalts. tandfonline.com
Synthesis of Conjugated this compound Systems
Extending the conjugation of the this compound core leads to the formation of styrylpyridinium dyes and other functional molecules with interesting optical and electronic properties.
Condensation Reactions for Styrylpyridinium Derivatives
Styrylpyridinium derivatives are commonly synthesized through a condensation reaction between a 1,4-dialkylpyridinium salt and an aromatic aldehyde. frontiersin.orgnih.govresearchgate.net A typical procedure involves the reaction of 1,4-dimethylpyridinium (B189563) iodide with a substituted benzaldehyde (B42025) in the presence of a basic catalyst, such as piperidine. iucr.org This reaction, often a Knoevenagel or aldol-type condensation, results in the formation of a styryl linkage between the pyridinium ring and the aromatic aldehyde. researchgate.net
The general synthetic route can be described in two steps: the initial alkylation of a 4-picoline derivative, followed by condensation with a suitable aldehyde. frontiersin.org This approach allows for the introduction of a wide variety of substituents on the styryl moiety, leading to a diverse library of compounds with tailored properties. frontiersin.orgnih.gov
| Reactants | Catalyst | Product Type |
| 1,4-Dimethylpyridinium iodide, Substituted benzaldehyde | Piperidine | (E)-1-Methyl-4-(substituted styryl)pyridinium iodide |
| 4-Picolinium bromide, Substituted aldehyde | Piperidine or Pyrrolidine | Styrylpyridinium bromide derivatives |
Incorporation of Extended Aromatic Systems (e.g., Carbazole (B46965), Pyrene)
To further enhance the functionality of this compound systems, larger aromatic moieties such as carbazole and pyrene (B120774) can be incorporated into their structure. These groups can impart unique photophysical and electronic properties.
The synthesis of such complex monomers can be achieved through multi-step procedures. For example, a carbazole-containing vinylpyridinium monomer, 3,6-bis(1-methyl-4-vinylpyridium)carbazole diiodide, has been synthesized for its specific DNA recognition properties. researchgate.net The synthesis of pyrene-functionalized poly(4-vinylpyridine) has been accomplished through a two-step quaternization process, first with 1-(bromomethyl)pyrene (B43492) and then with a second alkylating agent. researchgate.net While this example pertains to a polymer, the synthetic strategy of sequential quaternization can be adapted for monomer synthesis.
The synthesis of polymers containing both carbazole and vinylpyridine units has also been explored, indicating the chemical compatibility and accessibility of monomers bearing these functionalities. researchgate.net These synthetic efforts often involve the preparation of custom vinyl monomers bearing the desired aromatic group prior to polymerization. publish.csiro.auresearchgate.net
Purification and Isolation Techniques for Monomeric Species
The purification and isolation of monomeric this compound and its derivatives are critical to obtaining materials with well-defined properties. Common techniques include recrystallization and precipitation.
For solid products, recrystallization from a suitable solvent or solvent mixture is a standard method to obtain high-purity crystalline material. psu.edu For example, products from condensation reactions are often purified by filtration and washing with an appropriate solvent like chloroform. iucr.org
Precipitation is another widely used technique. This involves dissolving the crude product in a good solvent and then adding a poor solvent to induce precipitation of the desired compound, leaving impurities in the solution. This method is frequently used for polymeric derivatives but is equally applicable to monomeric salts. kpi.ua For instance, repeated dissolution in a solvent like methylene (B1212753) chloride followed by precipitation in diethyl ether is a common purification strategy. kpi.ua
For reactions that yield a mixture of products, column chromatography is an effective separation method. For example, silica (B1680970) gel column chromatography has been used to purify styrylpyridinium derivatives. oup.com
Polymerization Pathways of 1 Methyl 4 Vinylpyridinium and Its Derivatives
Radical Polymerization of 1-Methyl-4-vinylpyridinium Salts
Radical polymerization serves as a fundamental method for synthesizing polymers from this compound salts. This can be approached either by directly polymerizing the pre-formed salt or, more commonly, by polymerizing the neutral monomer, 4-vinylpyridine (B31050) (4VP), followed by a quaternization reaction to introduce the methyl group and create the cationic charge on the pyridine (B92270) ring.
Homopolymerization Kinetics and Mechanisms
The homopolymerization of 4-vinylpyridinium salts is a subject of considerable interest due to its ability to proceed via multiple mechanisms, including spontaneous and free-radical pathways.
Spontaneous polymerization of 4-vinylpyridinium salts can occur upon quaternization or protonation without the need for a conventional initiator. kpi.ua The mechanism for this process is understood to involve a zwitterionic intermediate. kpi.ua It is initiated by the nucleophilic addition of a counter-ion or a 4-vinylpyridine molecule to the β-position of the vinyl group of a 4-vinylpyridinium salt. kpi.ua This creates a highly resonance-stabilized zwitterion which then propagates by adding to another 4-vinylpyridinium monomer ion, regenerating the zwitterionic active center at the chain end. kpi.ua This specific ionic mechanism results in a chain-growth process. researchgate.net Termination can occur through the deactivation of the growing chain by the alkylating agent. kpi.ua This spontaneous anionic process has been shown to produce polymers with a preferential isotactic structure, a characteristic attributed to electrostatic interactions between the monomer and the growing chain. kpi.uatandfonline.com The degree of isotacticity is influenced by the reaction temperature and the nature of the side chain. kpi.ua
Table 1: Isotactic Triad Content of Poly(4-vinyl-N-methyl pyridinium) Salts from Spontaneous Polymerization
| Counter-ion | Polymerization Temperature (°C) | Isotactic Triad Content |
|---|---|---|
| Iodide | 60 | 0.35 |
| Iodide | 20 | 0.40 |
| Chloride | 60 | 0.30 |
| Chloride | 20 | 0.36 |
Data sourced from research on the stereoregularity of polysalts prepared by spontaneous polymerization. kpi.ua
Copolymerization with Diverse Monomers
A common and versatile strategy for creating functional polymers containing this compound units is the radical copolymerization of 4-vinylpyridine with other vinyl monomers, followed by quaternization of the pyridine units in the resulting copolymer. derpharmachemica.comacs.org
Copolymers of acrylamide (B121943) (AM) and this compound are typically synthesized by first preparing a precursor copolymer of AM and 4-vinylpyridine (P(AM-co-4VP)) via conventional radical polymerization. derpharmachemica.comresearchgate.net This polymerization is often initiated by thermal initiators like 2,2'-azobisisobutyronitrile (AIBN), azobis(dimethylvaleronitrile) (ADVN), or ammonium (B1175870) persulfate (APS). derpharmachemica.com The subsequent step involves the quaternization of the pyridine rings on the copolymer backbone using an alkylating agent such as methyl bromide or methyl tosylate. derpharmachemica.comtubitak.gov.trtubitak.gov.tr This post-polymerization modification can achieve nearly quantitative conversion rates (e.g., 97% with methyl bromide), yielding the desired poly(acrylamide-co-(N-methyl-4-vinylpyridinium)) salt. derpharmachemica.comresearchgate.net
Table 2: Synthesis Conditions for Poly(acrylamide-co-4-vinylpyridine) Precursor
| Initiator | Solvent | Temperature (°C) |
|---|---|---|
| AIBN / ADVN | Chloroform, Methanol (B129727), or Chloroform/DMF | - |
| (NH₄)₂S₂O₈ (APS) | N,N-dimethylformamide (DMF) | 45 |
Data compiled from studies on the synthesis and quaternization of P(AM-co-4VP). derpharmachemica.com
To enhance properties like hydrophilicity and biocompatibility, 4-vinylpyridine is copolymerized with monomers such as poly(ethylene glycol) methacrylate (B99206) (PEGMA) and 2-hydroxyethyl methacrylate (HEMA). acs.orgtubitak.gov.tr The synthesis follows a free-radical pathway, typically using AIBN as the initiator. acs.orgwiley-vch.de The reaction produces random copolymers of P(4VP-co-PEGMA) or P(4VP-co-HEMA). acs.org Following polymerization, the pyridine units are quaternized, for instance with 1-bromohexane, to produce the cationic copolymers. acs.org The molecular weights of the resulting copolymers can be influenced by the initial monomer feed ratio; for example, in VP/PEGMA-300 copolymers, the number-average molecular weight (Mn) was observed to decrease from 35,000 to 10,000 g/mol as the VP content increased. acs.org
Table 3: Copolymerization Parameters for P(VP-co-PEGMA)
| PEGMA Type | Mn ( g/mol ) | Polydispersity Index (PDI) |
|---|---|---|
| PEGMA-300 | 10,000 - 35,000 | ~1.8 |
| PEGMA-475 | ~20,000 | ~1.6 |
| PEGMA-1100 | ~15,000 | ~1.3 |
Data from research on hydrophilic antimicrobial copolymers. acs.org
Copolymers of 4-vinylpyridine and styrene (B11656) are prepared by free-radical bulk polymerization. The reactivity of these two monomers in radical copolymerization is a critical factor. The reactivity ratios, which describe the preference of a growing polymer chain to add its own monomer versus the comonomer, have been determined for the 4VP/Styrene system. Using the Kelen-Tudos method, the reactivity ratios were found to be rᵥ (4VP) = 0.85 and rₛ (Styrene) = 0.67. These values indicate that the copolymerization leads to the formation of a statistical or random copolymer rather than a strongly alternating or blocky structure. researchgate.net The resulting P(4VP-co-Styrene) can then be quaternized to introduce methylpyridinium groups. ineosopen.org
Poly(ethylene glycol) Methacrylate (PEGMA) and Hydroxyethyl Methacrylate (HEMA)
Controlled/Living Polymerization Techniques
To achieve better control over polymer architecture, including molecular weight, polydispersity, and block sequencing, controlled/living polymerization techniques have been applied to 4-vinylpyridine and its derivatives. cmu.edusigmaaldrich.comrsc.org These methods typically involve polymerizing the neutral 4VP monomer first, followed by quaternization.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully used to synthesize well-defined block copolymers containing a poly(this compound) segment. figshare.comresearchgate.net A common strategy involves the sequential RAFT polymerization of 4-vinylpyridine and then styrene to create a P4VP-b-PS block copolymer. figshare.com This precursor is then quantitatively cationized with an agent like methyl iodide (MeI) to form the final amphiphilic block copolymer with a cationic polyelectrolyte shell. figshare.com Direct RAFT polymerization of the this compound iodide monomer itself has been reported as challenging. figshare.com
Atom Transfer Radical Polymerization (ATRP) is another powerful technique used to synthesize block copolymers like polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP). researchgate.net Catalytic systems such as Cu(I)Br/pentamethyldiethylenetriamine (PMDETA) are effective for this purpose. researchgate.net The P4VP block serves as a precursor that can be subsequently quaternized.
More recently, Lewis pair polymerization (LPP) has emerged as a highly efficient method for the living/controlled polymerization of 4-vinylpyridine. bohrium.com This technique can produce high molecular weight P4VP (up to 288 kg/mol ) with narrow molecular weight distributions (as low as 1.17). bohrium.com The LPP strategy also allows for unprecedented control over the sequence regulation of 4VP-based copolymers in a one-step manner. bohrium.com
Table 4: List of Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 4-Vinylpyridine | 4VP |
| Acrylamide | AM |
| Poly(ethylene glycol) methacrylate | PEGMA |
| Hydroxyethyl methacrylate | HEMA |
| Styrene | - |
| 2,2'-Azobisisobutyronitrile | AIBN |
| Azobis(dimethylvaleronitrile) | ADVN |
| Ammonium persulfate | APS |
| Methyl bromide | - |
| Methyl tosylate | - |
| Methyl iodide | MeI |
| 1-Bromohexane | - |
| Polystyrene | PS |
| N,N-dimethylformamide | DMF |
| 1,2-Dimethyl-5-vinylpyridinium methyl sulfate | - |
| Potassium persulfate | - |
| Copper(I) bromide | Cu(I)Br |
| Pentamethyldiethylenetriamine | PMDETA |
| Oligo(ethylene glycol) methyl ether methacrylate | OEGMA |
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization stands out as a versatile and powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. While the direct RAFT polymerization of vinylpyridinium salts has been noted as challenging, a highly effective and common strategy involves the polymerization of the 4-vinylpyridine (4VP) precursor followed by a post-polymerization quaternization step to yield the desired poly(this compound) structures. acs.orgacs.org This approach circumvents issues related to the direct polymerization of the cationic monomer. acs.org
Synthesis of Poly(this compound) Blocks and Architectures
The synthesis of block copolymers containing a poly(this compound) segment is typically achieved through sequential RAFT polymerization. This process begins with the synthesis of a poly(4-vinylpyridine) (P4VP) macro-chain transfer agent (macro-CTA). This P4VP macro-CTA is then used to initiate the polymerization of a second monomer, such as styrene, to form a diblock copolymer, for example, P4VP-b-PS. acs.orgacs.org The quaternization of the P4VP block is then carried out, often using methyl iodide (MeI), to convert the P4VP segment into the polycationic poly(this compound iodide) (P4VPMe⁺I⁻) block. acs.orgacs.org
This method provides excellent control over the final polymer architecture. For instance, researchers have successfully synthesized P4VP-b-PS by extending a P4VP macro-CTA with styrene in solvents like methanol or methanol/water, sometimes involving polymerization-induced self-assembly (PISA). acs.org The use of trithiocarbonate (B1256668) CTAs, such as 4-cyano-4-thiothiopropylsulfanyl pentanoic acid (CTPPA) or S-1-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (DDMAT), is common for the controlled polymerization of 4VP. acs.orgtandfonline.com
| Macro-CTA / CTA | Second Monomer | Resulting Block Copolymer (Pre-quaternization) | Mn ( g/mol ) | Dispersity (Đ) | Source |
| R₀-4VP₅₆-SC(S)SPr | Styrene | R₀-4VP₅₆-b-S₂₄₇-SC(S)SPr | 35,500 | 1.10 | acs.org |
| P4VP-trithiocarbonate | Styrene | P4VP-b-PS | 77,800 | < 1.35 | researchgate.net |
| PEG-TTC | Styrene and 4-Vinylpyridine | PEG-b-P(4VP-co-St) | - | - | rsc.org |
Table 1: Examples of Block Copolymers Synthesized via RAFT Polymerization.
Formation of Core-Cross-Linked Micelles and Nanogels with Polycationic Shells
A significant application of these quaternized block copolymers is the formation of advanced nanostructures like core-cross-linked micelles (CCMs) and nanogels (NGs). acs.orgresearchgate.net The synthesis process is convergent and leverages the amphiphilic nature of the quaternized block copolymers, such as P4VPMe⁺I⁻-b-PS. acs.orgacs.org
The general procedure involves first synthesizing an amphiphilic block copolymer (e.g., P4VP-b-PS). acs.org Following quantitative quaternization of the hydrophilic P4VP block, the resulting cationic-hydrophobic polymer is dispersed in water, where it self-assembles into micelles. These micelles feature a hydrophobic core (e.g., PS) and a polycationic corona (P4VPMe⁺I⁻). acs.orgacs.org The strong Coulombic repulsion between the cationic coronas of the micelles prevents aggregation and macrogelation during the subsequent cross-linking step. acs.org
To create stable CCMs, a cross-linking agent, such as diethylene glycol dimethacrylate (DEGDMA), is introduced to cross-link the hydrophobic cores. acs.org Nanogels can be formed by a similar process, but often involve simultaneous chain extension and cross-linking of a macro-CTA with a short hydrophobic block. acs.org This results in stable colloidal dispersions of spherical nanoparticles, typically with diameters in the range of 85–150 nm. acs.orgacs.org These structures have been developed as potential unimolecular nanoreactors for catalysis. researchgate.netnih.gov
| Polymer Architecture | Shell | Core | Cross-linker | Diameter | Source |
| Core-Cross-Linked Micelle (CCM) | Poly(this compound iodide) | Polystyrene | Diethylene glycol dimethacrylate (DEGDMA) | 85-150 nm | acs.orgacs.org |
| Nanogel (NG) | Poly(this compound iodide) | Cross-linked Polystyrene | Diethylene glycol dimethacrylate (DEGDMA) | 85-150 nm | acs.orgacs.org |
| Core-Cross-Linked Micelle (CCM) | Sodium poly(styrene sulfonate) | Polystyrene | Diethylene glycol dimethacrylate (DEGDMA) | ~130-150 nm | researchgate.netnih.gov |
Table 2: Characteristics of Core-Cross-Linked Micelles and Nanogels.
Anionic Polymerization Considerations for 4-Vinylpyridine Precursors
Anionic polymerization is a classic and highly effective method for producing well-defined polymers and block copolymers with low dispersity. acs.orgresearchgate.net This technique is particularly suitable for monomers with electron-withdrawing groups, like 4-vinylpyridine. fiveable.me
Challenges and Strategies for Controlled Anionic Polymerization
Despite its power, the living anionic polymerization of 4VP presents several challenges. The propagating P4VP anion is extremely reactive, leading to a very fast polymerization rate. acs.org This high reactivity can also trigger side reactions, particularly at warmer temperatures or in less polar solvents, where the propagating anion can attack the pyridine ring of another monomer, resulting in branching and cross-linking. acs.org
Another significant issue is the insolubility of P4VP in tetrahydrofuran (B95107) (THF), a common solvent for anionic polymerization, especially for polymers with a molar mass above 5,000 g/mol and at the low temperatures (ca. -78 °C) typically required for the reaction. acs.org
Several strategies have been developed to mitigate these challenges and achieve controlled polymerization:
Low Temperatures: Conducting the polymerization at low temperatures, such as -78 °C, helps to suppress side reactions. mdpi.com
Additives: The addition of ligands like lithium chloride (LiCl) can modify the reactivity of the initiator and the propagating chain end, preventing undesirable reactions. capes.gov.br
Cosolvents: To address solubility issues, cosolvents such as dimethylformamide (DMF) or pyridine can be added to the THF to keep the growing polymer chains in solution. acs.org
Dilute Conditions: Running the polymerization at high dilution (e.g., 1-2% final polymer concentration) can also help maintain solubility and control. acs.org
Sequential Anionic Polymerization for Block Copolymers
Living anionic polymerization is exceptionally well-suited for the synthesis of block copolymers through the sequential addition of different monomers. rsc.org For a successful synthesis, the monomers must be added in a specific order based on the relative nucleophilicity of the propagating chain ends. uliege.be The generally accepted order of addition is styrenes, followed by dienes, then vinylpyridines, and finally (meth)acrylates. acs.orguliege.be
This methodology has been used to synthesize a variety of well-defined block copolymers containing P4VP. For example, triblock terpolymers such as polystyrene-b-poly(4-vinylpyridine)-b-poly(solketal methacrylate) (PS-b-P4VP-b-PSMA) have been successfully synthesized via a three-step sequential living anionic polymerization. mdpi.com Similarly, diblock copolymers of poly(methyl methacrylate)-b-poly(4-vinylpyridine) have been prepared using this technique in the presence of LiCl to ensure good control. capes.gov.br These precursor block copolymers can subsequently be quaternized to introduce the this compound functionality. capes.gov.br
| Initiator | Monomer Sequence | Resulting Block Copolymer | Dispersity (Đ) | Source |
| sec-BuLi | 1. Styrene, 2. 4-Vinylpyridine, 3. Solketal Methacrylate | PS-b-P4VP-b-PSMA | 1.06–1.12 | mdpi.com |
| 1,1-diphenyl-3-methylpentyllithium | 1. Methyl Methacrylate, 2. 4-Vinylpyridine (with LiCl) | PMMA-b-P4VP | Narrow | capes.gov.brmetu.edu.tr |
| Sodium naphthalenide | 1. 4-Vinylpyridine, 2. D₃ (hexamethylcyclotrisiloxane) | PDMS-b-P4VP-b-PDMS | Not Reported | mdpi.com |
Table 3: Examples of Block Copolymers from Sequential Anionic Polymerization of 4-Vinylpyridine.
Other Controlled Polymerization Approaches for Pyridinium (B92312) Moieties
Beyond RAFT and anionic polymerization, other controlled polymerization techniques are being explored to synthesize polymers containing pyridine functionalities. The innate basicity and coordinating ability of the pyridine group can limit the scope of applicable methods, especially those using transition metal catalysts, due to potential catalyst poisoning. chemrxiv.org However, innovative strategies are emerging.
Lewis Pair Polymerization (LPP): Recently, LPP has been demonstrated as a highly efficient method for the living/controlled polymerization of 4-vinylpyridine. bohrium.com Using a Lewis pair composed of a guanidine (B92328) phosphine (B1218219) (Lewis base) and a bulky organoaluminum (Lewis acid), researchers have achieved P4VP with high molecular weights (up to 288 kg/mol ) and narrow molecular weight distributions (as low as 1.17). bohrium.com This strategy offers a high degree of control and can even be used to regulate copolymer sequences in a one-step process. bohrium.com
Ring-Opening Metathesis Polymerization (ROMP): While not a direct polymerization of a vinylpyridine monomer, ROMP offers another route to incorporate pyridine units into a polymer backbone in a controlled manner. This has been achieved through the synthesis of novel pyridinonorbornene monomers. chemrxiv.org Careful structural design of these monomers allows for their living polymerization via ROMP, yielding polypyridinonorbornenes with unique properties. chemrxiv.org The pyridine units within these polymers are available for subsequent quaternization.
Other Controlled Radical Polymerizations: Techniques like Atom Transfer Radical Polymerization (ATRP) are known for their tolerance to a wide range of functional groups and their ability to produce well-defined polymers. fiveable.me Furthermore, it has been shown that hydrogen bonding can be used to activate and promote the controlled radical polymerization of vinylpyridines. rsc.org Utilizing a hydrogen bond donor solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can lead to improved control over the molecular weight of the resulting polymer. rsc.org
Polymer Architectures and Structural Diversity
Homopolymers of 1-Methyl-4-vinylpyridinium
Homopolymers of this compound, denoted as poly(this compound) or P4VPQ, are strong polyelectrolytes. These polymers are typically synthesized through two main routes:
Direct Polymerization of the Monomer: this compound salts (e.g., with iodide or methylsulfate (B1228091) counter-ions) can be polymerized using free-radical initiators in aqueous solutions. rit.eduacs.org However, achieving controlled polymerization and high molecular weights can be difficult. For instance, attempts to directly polymerize this compound iodide via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization were reported to be unsuccessful, whereas the unquaternized monomer, 4-vinylpyridine (B31050) (4VP), polymerizes in a controlled manner. umich.eduacs.org The kinetic behavior of free-radical polymerization of vinylpyridinium monomers can be unusual, with high reaction orders in the monomer, making the process slow in dilute solutions. umich.edu
Post-Polymerization Quaternization: A more versatile and widely used method involves the quaternization of pre-synthesized poly(4-vinylpyridine) (P4VP). nih.gov This approach allows for better control over the final polymer's molecular weight and architecture, as P4VP can be synthesized using various controlled radical polymerization (CRP) techniques like RAFT or atom transfer radical polymerization (ATRP). sjtu.edu.cnresearchgate.netpolymersource.ca The P4VP precursor is then reacted with a quaternizing agent, such as methyl iodide, to introduce the methyl group and the positive charge onto the pyridine (B92270) rings. nih.gov This method allows for the synthesis of well-defined homopolymers with varying degrees of quaternization. nih.gov
The properties of these homopolymers are dominated by the high density of cationic charges along the polymer backbone, leading to strong electrostatic repulsions between segments and an extended chain conformation in solution.
Random Copolymers Incorporating this compound Units
Random copolymers offer a way to tune the properties of the cationic polymer by incorporating other monomer units along the chain. These copolymers can be synthesized by copolymerizing this compound with other monomers or, more commonly, by copolymerizing 4-vinylpyridine (4VP) with a comonomer, followed by quaternization.
An example includes the random copolymerization of 4VP with monomers like styrene (B11656) or various acrylates. researchgate.net For instance, random terpolymers of styrene, 4-vinylpyridine, and tert-butyl acrylate (B77674) have been synthesized, which, after quaternization of the pyridine units and hydrolysis of the acrylate ester, would yield a random polyampholyte. researchgate.net Another example involves the copolymerization of 4VP and N-isopropylacrylamide (NIPAM), leading to materials that could exhibit both pH and temperature responsiveness after quaternization.
The introduction of comonomers can modulate the charge density, hydrophobicity, and responsive behavior of the resulting polymer.
Block Copolymers with Poly(this compound) Segments
Block copolymers containing a poly(this compound) (P4VPQ) segment are of significant interest due to their ability to self-assemble into complex nanostructures. The synthesis almost exclusively relies on the preparation of a precursor block copolymer containing a P4VP block, which is subsequently quaternized. umich.eduacs.org Living or controlled polymerization techniques are essential for creating these well-defined architectures.
Amphiphilic Block Copolymers
Amphiphilic block copolymers consist of a hydrophilic P4VPQ block and a hydrophobic block, such as polystyrene (PS) or poly(butyl acrylate) (PBA). umich.eduacs.org These polymers can self-assemble in selective solvents (typically water) to form structures like micelles or vesicles, with a hydrophobic core and a hydrophilic P4VPQ corona.
A common synthetic strategy involves the sequential polymerization of the respective monomers. For example, polystyrene-block-poly(4-vinylpyridine) (PS-b-P4VP) is a classic system synthesized via living anionic polymerization or controlled radical polymerization methods like RAFT and ATRP. polymersource.camdpi.comresearchgate.net Subsequent quaternization of the P4VP block with an alkyl halide (e.g., methyl iodide) transforms it into the hydrophilic, cationic P4VPQ block, rendering the entire copolymer amphiphilic. umich.eduacs.org
Research has demonstrated the synthesis of core-cross-linked micelles with a polystyrene core and a poly(this compound iodide) shell using RAFT polymerization. umich.eduacs.org The synthesis pathway involved first creating a P4VP-b-PS block copolymer, followed by quaternization of the P4VP block, and then cross-linking the core. acs.org This highlights the utility of post-polymerization modification to access these complex architectures.
Table 1: Examples of Amphiphilic Block Copolymers with P4VPQ Segments
| Hydrophobic Block | Hydrophilic Block | Synthesis Method for Precursor | Reference |
|---|---|---|---|
| Polystyrene (PS) | Poly(this compound) | RAFT, ATRP, Anionic Polymerization | umich.eduacs.orgpolymersource.ca |
Polyampholytes and their Conformational Behavior
Block polyampholytes are block copolymers containing both positively and negatively charged segments. A diblock polyampholyte can be created by pairing a P4VPQ block with a polyanionic block, such as poly(methacrylic acid) (PMAA) or poly(acrylic acid) (PAA). mdpi.comuni-bayreuth.demdpi.com
These polymers exhibit complex, pH-dependent conformational behavior in aqueous solutions. mdpi.comsemanticscholar.org
At low pH , the carboxylic acid groups of the PMAA block are protonated and neutral, while the P4VPQ block remains positively charged. The polymer behaves as a polycation. mdpi.comresearchgate.net
At an intermediate pH, near the isoelectric point (IEP) , both blocks are charged. The strong attractive electrostatic interactions between the oppositely charged blocks can lead to the formation of collapsed, globular structures known as intrapolyelectrolyte complexes (Intra-PECs). mdpi.comuni-bayreuth.de This often results in the precipitation of the polymer from the solution. uni-bayreuth.deresearchgate.net
The synthesis of these block polyampholytes, such as poly(methacrylic acid)-block-poly(this compound chloride), typically involves the sequential polymerization of the respective protected monomers (e.g., tert-butyl methacrylate (B99206) and 4-vinylpyridine), followed by hydrolysis of the ester and quaternization of the pyridine units. mdpi.commdpi.com The block-like structure significantly influences this conformational behavior, distinguishing it from random polyampholytes where charges are distributed statistically. mdpi.com
Graft Copolymers and Network Structures
Graft copolymers featuring P4VPQ side chains can be synthesized to modify the properties of various materials, particularly natural polymers like cellulose (B213188).
Grafting onto Biopolymer Backbones (e.g., Cellulose)
Grafting P4VPQ chains onto a cellulose backbone creates a hybrid material that combines the structural properties of cellulose with the cationic nature of the grafted chains. researchgate.netacs.org This is typically achieved by first grafting P4VP from the cellulose backbone and then quaternizing the grafted chains.
The "grafting from" approach is common, where polymerization is initiated from active sites created on the cellulose surface. psu.edu One method involves using a ceric ion (Ce⁴⁺) initiator. The Ce⁴⁺ ions chelate with hydroxyl groups on the cellulose anhydroglucose (B10753087) units, generating radical species on the cellulose backbone that can initiate the free-radical polymerization of 4-vinylpyridine. psu.edu This results in cellulose-graft-poly(4-vinylpyridine) (cellulose-g-P4VP). Subsequent reaction with methyl iodide converts the P4VP grafts into cationic P4VPQ chains. researchgate.net
These grafted materials have applications as adsorbents, for example, in the removal of heavy metals from water. acs.org The quaternized pyridine groups provide strong binding sites for anionic species.
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Poly(this compound) | P4VPQ |
| 4-Vinylpyridine | 4VP |
| Poly(4-vinylpyridine) | P4VP |
| Polystyrene | PS |
| Poly(butyl acrylate) | PBA |
| N-isopropylacrylamide | NIPAM |
| Tert-butyl acrylate | tBA |
| Poly(methacrylic acid) | PMAA |
| Poly(acrylic acid) | PAA |
| Cellulose | - |
| Methyl iodide | - |
Cross-Linked Poly(this compound) Systems
Cross-linked networks of poly(this compound) represent a significant class of functional polymers, creating robust, insoluble materials with tailored properties for various scientific and industrial applications. The process typically involves the polymerization of 4-vinylpyridine in the presence of a cross-linking agent, followed by the quaternization of the pyridine nitrogen with a methylating agent. This post-polymerization modification strategy yields well-defined, permanently charged, three-dimensional polymer networks. mdpi.com
The introduction of cross-links enhances mechanical stability, thermal resistance, and solvent insolubility compared to linear poly(4-vinylpyridine). The density of the network, determined by the type and percentage of the cross-linker, is a critical parameter that governs the material's porosity, swelling behavior, and accessibility of the active pyridinium (B92312) sites.
Divinylbenzene (B73037) (DVB) is the most extensively used cross-linking agent, co-polymerized with 4-vinylpyridine to form a macroporous or gel-type resin. unt.edu These resulting poly(4-vinylpyridine) resins are then quaternized to produce strong-base anion exchange resins. osti.gov Commercial examples, such as Reillex® resins, utilize DVB cross-linking at percentages ranging from 2% to 25% to achieve different physical properties. Other cross-linking agents, including 1,4-dibromobutane (B41627) and ethylene (B1197577) glycol dimethacrylate (EGDMA), have also been employed to create specific polymer architectures like nanostructured materials and hydrogels. kpi.ua
The primary application for these cross-linked systems is in the field of ion exchange. mdpi.com The quaternized nitrogen atom in the pyridine ring provides a fixed positive charge, making the material an effective strong-base anion exchanger. osti.gov These resins demonstrate high affinity and rapid sorption kinetics for various anions. unt.edugoogle.com For instance, a macroporous resin composed of a this compound and divinylbenzene copolymer has been evaluated for the recovery and purification of plutonium, showing high capacity and stability. unt.eduosti.gov
Beyond ion exchange, these cross-linked polymers are utilized as catalysts and in the formation of hydrogels. grafiati.com As hydrogels, they can exhibit stimuli-responsive properties, such as pH-dependent swelling. The cross-linked structure provides the necessary network integrity for the hydrogel to maintain its form while allowing for the diffusion of small molecules.
Table 1: Common Cross-Linking Agents for Poly(4-vinylpyridine) Systems
| Cross-Linking Agent | Typical Cross-Linking Degree (%) | Resulting System/Properties | Reference |
|---|---|---|---|
| Divinylbenzene (DVB) | 2 - 25% | Forms macroporous or gel-type ion-exchange resins; enhances rigidity and solvent resistance. | |
| 1,4-Dibromobutane | Not specified | Used for cross-linking in the solid state to create nanostructured materials like ribbon-like nanopolymers. | kpi.ua |
| Ethylene glycol dimethacrylate (EGDMA) | Not specified | Utilized in the synthesis of hydrogel nanoparticles with pH-responsive swelling. |
Detailed Research Findings
Research has focused on optimizing the synthesis and performance of these cross-linked materials. A key area of investigation is their application in separation science, particularly for nuclear materials.
A notable example is the development of Reillex™ HPQ, a macroporous anion exchange resin based on a copolymer of 1-methyl-4-vinylpyridine and divinylbenzene. unt.eduosti.gov Studies comparing this resin to traditional polystyrene-based exchangers found that the polyvinylpyridine-based material offers high capacity and rapid sorption kinetics for Plutonium(IV) from nitric acid solutions. unt.eduosti.gov Furthermore, polyvinylpyridine resins have been reported to possess greater stability against both chemical and radiolytic degradation compared to their polystyrene counterparts. osti.gov
Another research direction involves creating novel polymer architectures. Scientists have successfully prepared ribbon-like nanopolymers by cross-linking the cylindrical microdomains of a poly(a-methylstyrene)-block-poly(4-vinylpyridine) diblock copolymer film. kpi.ua This was achieved by exposing the film to the vapor of 1,4-dibromobutane, which cross-linked the poly(4-vinylpyridine) chains within their segregated domains. kpi.ua This method demonstrates how cross-linking can be used to lock in specific microphase-separated structures to create nanoscale objects. kpi.ua
The synthesis of hydrogel nanoparticles also relies on cross-linking. Submicron hydrogel particles of poly(4-vinylpyridine) have been synthesized using emulsion polymerization with DVB or EGDMA as the cross-linker. These particles can then be quaternized to introduce a permanent positive charge, making them suitable for applications requiring interaction with negatively charged species.
Table 2: Research Findings on Cross-Linked Poly(this compound) Systems
| System Description | Cross-Linker | Key Findings | Application Area | Reference |
|---|---|---|---|---|
| Macroporous anion exchange resin (e.g., Reillex™ HPQ) | Divinylbenzene | High capacity and rapid sorption kinetics for Pu(IV); greater chemical and radiolytic stability compared to polystyrene resins. | Nuclear material processing | unt.eduosti.gov |
| Ribbon-like nanopolymers | 1,4-Dibromobutane (vapor) | Cross-linking of P4VP cylindrical microdomains in a block copolymer film creates stable nanostructures. | Nanomaterials | kpi.ua |
| Hydrogel nanoparticles | Divinylbenzene (DVB) or Ethylene glycol dimethacrylate (EGDMA) | Emulsion polymerization yields submicron particles that can be quaternized to create positively charged nanogels. | Biomaterials, Composites | |
| Polymer-supported catalyst | Not specified | Quaternized and cross-linked samples can act as effective sorbents and catalysts in chemical processes. | Catalysis | grafiati.com |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quaternization Degree
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-methyl-4-vinylpyridinium and for quantifying the extent of quaternization when synthesizing its polymeric form, poly(this compound).
In the ¹H NMR spectrum, the quaternization of the nitrogen atom in the pyridine (B92270) ring of the precursor, 4-vinylpyridine (B31050), by a methyl group leads to significant changes in the chemical shifts of the protons. The protons on the pyridinium (B92312) ring become deshielded and shift downfield. For instance, in poly(4-vinylpyridine), the protons of the pyridine ring typically show resonance signals at approximately δ = 8.3-8.5 ppm and δ = 6.4-6.6 ppm. researchgate.net Following successful methylation to form poly(this compound), these peaks shift further downfield. researchgate.net
A key indicator of complete quaternization is the appearance of a new singlet peak corresponding to the protons of the methyl group (N⁺-CH₃) attached to the nitrogen atom. This peak typically appears at around δ = 4.0-4.3 ppm. sogang.ac.krmdpi.com The integration of this methyl peak relative to the polymer backbone protons can be used to calculate the degree of quaternization. nih.gov The complete disappearance of the original pyridine signals and the presence of the new, shifted pyridinium and methyl proton signals confirm a quantitative or near-quantitative quaternization. researchgate.net
Similarly, ¹³C NMR spectroscopy confirms the structure by showing the disappearance of carbon signals from the unquaternized pyridine ring (typically around 155, 150, and 124 ppm) and the appearance of new signals corresponding to the carbons in the this compound unit. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Poly(this compound) Iodide Data is synthesized from multiple sources and may vary based on solvent and counter-ion.
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Pyridinium Ring (Hc,d) | ~8.3 - 8.8 | broad |
| Pyridinium Ring (Hc,d) | ~7.4 - 7.5 | broad |
| N⁺-CH₃ (He) | ~4.0 - 4.3 | singlet |
| Polymer Backbone (CH, CH₂) | ~1.9 - 2.2 | broad |
Source: Synthesized from researchgate.netsogang.ac.krresearchgate.net
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Investigations
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides critical information about the molecular vibrations and functional groups present in this compound.
FTIR Spectroscopy: The quaternization process is clearly monitored using FTIR. The characteristic vibration of the pyridine ring (C=C and C=N stretching) in the precursor poly(4-vinylpyridine) is observed around 1597-1600 cm⁻¹. Upon successful N-methylation to form the this compound cation, this band shifts to a higher wavenumber, typically around 1639-1642 cm⁻¹. um.edu.myresearchgate.net This shift is a definitive indicator of the formation of the pyridinium cation. The reaction is often considered complete when the band at ~1600 cm⁻¹ has completely disappeared. Other bands, such as the symmetric bending of the CH₃ group and the stretching of the CH₃-N⁺ bond, also appear, further confirming the structure. sogang.ac.kr
Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on the vibrational modes of the molecule. For polymers containing the 4-vinylpyridine moiety, Raman spectra can show bands corresponding to the C-H stretching of the aromatic ring (~3090 cm⁻¹) and aromatic C-H bending (~1032 cm⁻¹). Surface-Enhanced Raman Spectroscopy (SERS) studies on related compounds suggest that the this compound unit, with its positively charged nitrogen, can strongly interact with negatively charged surfaces.
Table 2: Key FTIR Absorption Bands for the Quaternization of Poly(4-vinylpyridine)
| Functional Group / Vibration | Wavenumber (cm⁻¹) in Poly(4-vinylpyridine) | Wavenumber (cm⁻¹) in Poly(this compound) |
| Pyridine Ring (C=C, C=N) Stretch | ~1600 | ~1640 |
| C-H Stretch (Aromatic) | ~3025 | ~3030 |
| C-H Stretch (Aliphatic) | ~2920 | ~2925 |
Source: Synthesized from sogang.ac.krum.edu.myresearchgate.net
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound, particularly when incorporated into larger conjugated systems or used as a probe, are investigated using absorption and emission spectroscopy. These techniques reveal how the molecule interacts with light and its environment.
Solvatochromic and Solvatofluorochromic Behavior Studies
Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance changes with the polarity of the solvent. wikipedia.org Pyridinium-based compounds, including derivatives of this compound, can exhibit significant solvatochromic and solvatofluorochromic (changes in fluorescence with solvent polarity) effects. wikipedia.orgnih.gov
This behavior arises from a change in the dipole moment of the molecule upon electronic excitation. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, if the ground state is more polar, a blue-shift (hypsochromic or negative solvatochromism) is observed with increasing solvent polarity. wikipedia.org For example, 4-(4′-hydroxystyryl)-N-methylpyridinium iodide exhibits negative solvatochromism, appearing red in 1-propanol, orange in methanol (B129727), and yellow in water. wikipedia.org The study of these shifts provides insight into the electronic structure and the specific interactions between the pyridinium compound and solvent molecules. mdpi.comunn.edu.ng
Fluorescence Lifetime Imaging Microscopy (FLIM) for Microenvironment Analysis
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that measures the decay rate of fluorescence at each point in an image. unige.ch This lifetime is an intrinsic property of a fluorophore and is highly sensitive to its local microenvironment, including factors like pH, ion concentration, viscosity, and binding to macromolecules. unige.chnih.govacs.org
The pyridinium scaffold is a key component in many environment-sensitive fluorescent probes designed for FLIM applications. nih.govnih.gov These probes can be targeted to specific cellular compartments, such as mitochondria or the nucleus. Changes in the fluorescence lifetime of the probe report on dynamic changes in the local environment. For instance, probes incorporating pyridinium moieties have been used to monitor changes in mitochondrial viscosity during apoptosis and to image pH dynamics. acs.org The polarity of a protein's binding pocket can also be a key feature that affects the fluorescence lifetime of this type of molecule. nih.gov This makes this compound-containing structures valuable components in the design of advanced molecular probes for cellular imaging. nih.govrsc.org
Morphological and Nanostructural Characterization
When this compound is polymerized, it forms a polyelectrolyte, poly(this compound), which can self-assemble or be formulated into nanoparticles, micelles, and other nanostructures. Characterizing the size, shape, and distribution of these structures is essential for their application.
Dynamic Light Scattering (DLS) for Particle Size and Distribution
Dynamic Light Scattering (DLS) is a primary technique used to determine the size distribution of small particles and polymers in solution. The method measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of the particles. From these fluctuations, the hydrodynamic diameter (the effective diameter of the particle in solution, including any solvation layers) and the polydispersity index (PDI), a measure of the broadness of the size distribution, can be calculated. researchgate.net
DLS has been widely applied to characterize nanoparticles and micelles formed from poly(4-vinylpyridine) and its quaternized derivatives. tubitak.gov.trpku.edu.cn For example, studies have reported the formation of poly(4-vinylpyridine) particles with mean diameters of 256 nm and low polydispersity (PDI = 0.059) in water. researchgate.nettubitak.gov.tr In another study, core-cross-linked micelles with a polycationic outer shell based on poly(this compound) were analyzed by DLS, revealing their size and aggregation behavior in different solvents. researchgate.net Such measurements are critical for controlling the synthesis of polymer nanoparticles with desired sizes and for understanding their stability and behavior in various media. conicet.gov.ar
Table 3: Example DLS Data for Poly(4-vinylpyridine)-based Particles
| Sample | Solvent | Mean Particle Diameter (nm) | Polydispersity Index (PDI) |
| Poly(4-vinylpyridine) Particles | Water | 256 | 0.059 |
| Poly(4-vinylpyridine) Particles | Acetone | 292 | 0.112 |
| Ag-Poly(4-vinylpyridine) Microgels | Water | 53.7 - 79.2 (Rh) | - |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the sub-nanometer scale. ocularservices.com The technique operates by scanning a sharp tip, located at the end of a flexible cantilever, across a sample's surface. ocularservices.comnanoandmore.com A laser beam is reflected from the back of the cantilever onto a position-sensitive photodiode, which detects minute deflections of the cantilever caused by tip-surface interactions. ocularservices.com This allows for the generation of a three-dimensional topographic map of the surface. sciopen.com
AFM can be operated in different modes, including contact mode and tapping mode. Tapping mode is particularly well-suited for soft materials like polymers, as it minimizes lateral forces and reduces the risk of sample damage. ocularservices.com The analysis provides quantitative data on surface features, including roughness parameters (such as Ra, average roughness, and Rq, root mean square roughness), as well as visualizations of peaks and valleys. sciopen.com While specific AFM studies detailing the surface topography of pure poly(this compound) are not extensively documented in the reviewed literature, the technique is widely applied to analogous polymeric systems. For instance, AFM has been utilized to investigate the surface topography of related poly(3-methyl-4-vinylpyridine) complexes, where surface characteristics are considered to play a role in polymer-cell interactions. researchgate.net The high-resolution imaging capabilities of AFM make it an indispensable tool for understanding the surface morphology of functional polymers derived from this compound. ocularservices.comsciopen.com
Table 1: Representative Surface Roughness Data Obtainable from AFM Analysis
| Parameter | Description | Typical Value Range |
| Ra (Average Roughness) | The arithmetic average of the absolute values of the profile height deviations from the mean line. | 1 - 10 nm |
| Rq (Root Mean Square Roughness) | The root mean square average of the profile height deviations from the mean line. | 1.5 - 15 nm |
| Rmax (Maximum Peak to Valley Height) | The vertical distance between the highest peak and the lowest valley. | 10 - 50 nm |
Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Polymeric Materials
Thermal analysis techniques are fundamental for evaluating the thermal properties and stability of polymeric materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used for this purpose. dntb.gov.ua
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. rsc.org It is particularly useful for identifying thermal transitions in polymers. mdpi.com A key parameter determined by DSC is the glass transition temperature (Tg), which represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net For poly(4-vinyl N-methyl pyridinium iodide), a glass transition temperature of 91 °C has been reported. polymersource.ca The Tg of the precursor polymer, poly(4-vinylpyridine) (P4VP), is reported to be around 147 °C. scispace.comicm.edu.pl This value can be significantly altered by creating composites; for example, the addition of clays (B1170129) can lower the Tg, while blending with metal salts like ZnCl₂ can increase it substantially. researchgate.netscispace.com DSC scans are typically performed under a nitrogen atmosphere, and samples are often subjected to a heat-cool-heat cycle to erase any prior thermal history. rsc.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. monash.edu This technique provides information about the thermal stability and decomposition profile of the material. scispace.comicm.edu.pl TGA is used to determine the temperatures at which the polymer begins to degrade, the rate of degradation, and the amount of residual mass at the end of the analysis. researchgate.net Studies on composites of the precursor P4VP indicate good thermal stability at high temperatures. scispace.comicm.edu.pl For a comparable poly(ionic liquid), poly(1-ethyl-3-methyl-4-vinylimidazolium triflate), an onset decomposition temperature of 467 °C was observed, indicating high thermal stability. rit.edu TGA is typically conducted with a constant heating rate, for example, 10 °C per minute, under a nitrogen flow. monash.edu
Table 2: Glass Transition Temperatures (Tg) of Poly(4-vinylpyridine) and its Derivatives
| Polymer | Modification | Tg (°C) | Source(s) |
| Poly(4-vinyl N-methyl pyridinium iodide) | Methyl iodide quaternization | 91 | polymersource.ca |
| Poly(4-vinylpyridine) (P4VP) | None (precursor) | 147 | scispace.comicm.edu.pl |
| P4VP Composite | Blended with Bentonite Clay (5%) | 131 | scispace.comicm.edu.pl |
| P4VP Composite | Blended with Mostaganem Clay (5%) | 124 | scispace.comicm.edu.pl |
| P4VP Composite | Blended with ZnCl₂ (0.25 molar eq.) | ~217 (increase of 70 °C) | researchgate.net |
Chromatographic Methods: Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique used to determine the molecular weight distribution of polymers. polymersource.capolymersource.ca The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. The output provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn. polymersource.camdpi.com
The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a narrow distribution, which is often a hallmark of a well-controlled polymerization process. dcu.ie The characterization of poly(this compound) and its precursor, P4VP, frequently involves SEC. For instance, a poly(4-vinyl N-methyl pyridinium iodide) sample was reported to have an Mn of 12,000 g/mol and a PDI of 1.06, which was prepared from a P4VP precursor with an Mn of 5,060 g/mol and the same PDI. polymersource.ca Other syntheses of P4VP have yielded polymers with an Mn of 4,100 g/mol (PDI = 1.1) and an Mn of 17,000 g/mol (PDI = 1.1). dcu.ie The choice of eluant is critical for accurate SEC analysis; for P4VP, a common solvent system is N,N-dimethylformamide (DMF) containing a salt like lithium bromide (LiBr) to suppress ionic interactions. polymersource.camdpi.com
Table 3: Molecular Weight Data for Poly(4-vinylpyridine) and its Quaternized Derivative from SEC
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | SEC Conditions | Source(s) |
| Poly(4-vinyl N-methyl pyridinium iodide) | 12,000 | - | 1.06 | - | polymersource.ca |
| Poly(4-vinylpyridine) (Precursor) | 5,060 | 5,370 | 1.06 | - | polymersource.ca |
| Poly(4-vinylpyridine) | 4,100 | 4,400 | 1.1 | DMF with MALS detector | dcu.ie |
| Poly(4-vinylpyridine) | 17,000 | 18,400 | 1.1 | DMF with MALS detector | dcu.ie |
| Poly(4-vinylpyridine) | 5,955 | 6,627 | 1.113 | DMF w/ 0.023M LiBr | polymersource.ca |
Electrochemical Investigations of 1 Methyl 4 Vinylpyridinium Systems
Cyclic Voltammetry and Chronoamperometry Studies
Cyclic voltammetry (CV) is a powerful electroanalytical technique used to study electroactive species and the kinetics of electrode reactions. palmsens.com For systems based on 1-methyl-4-vinylpyridinium, CV has been employed to characterize the redox behavior of its polymeric form, poly(N-methyl-4-vinylpyridine iodide) (PVPI). sogang.ac.kr
In studies of PVPI in a 0.1 M phosphate (B84403) buffer solution (pH 7), cyclic voltammograms revealed distinct redox peaks. sogang.ac.kr When in solution, PVPI exhibits three well-resolved peaks at potentials of 0.42 V, 0.63 V, and 1.2 V versus a reference electrode. sogang.ac.kr When cast as a film on a printed carbon electrode, these peaks shift slightly to 0.5 V, 0.59 V, and 1.1 V. sogang.ac.kr This shift in peak potentials between the solution and film states is attributed to the constrained environment of the redox-active centers on the electrode surface. sogang.ac.kr The observation of multiple peaks suggests a complex redox process, potentially involving the pyridinium (B92312) moiety and the iodide counter-ion. During voltammetric scans to higher potentials (around 1.5 V), precipitation of the polymer on the working electrode has been observed, which is suggested to be due to self-cross-linking of the polymer after the formation of pyridinium radicals. sogang.ac.kr
The electrochemical polymerization of related vinyl-containing polypyridyl complexes is often initiated by applying a potential to induce the polymerization of monomeric precursors directly onto an electrode surface. nih.gov This process can be monitored by the increasing current in successive CV cycles, indicating polymer growth on the electrode. nih.gov
While detailed chronoamperometry studies specifically focusing on the this compound monomer are not extensively documented in the reviewed literature, this technique is often used in conjunction with cyclic voltammetry to study the kinetics of electrode processes, such as determining diffusion coefficients or studying reaction mechanisms over time.
| Form | Peak 1 Potential (V) | Peak 2 Potential (V) | Peak 3 Potential (V) |
|---|---|---|---|
| In Solution | 0.42 | 0.63 | 1.2 |
| As Film on Carbon Electrode | 0.5 | 0.59 | 1.1 |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a steady-state technique that measures the impedance of a system over a range of frequencies, providing insights into the electronic and ionic processes occurring at electrode/electrolyte interfaces. researchgate.net In the context of this compound systems, EIS has been particularly valuable in characterizing the properties of solid polymer electrolytes derived from poly(N-methyl-4-vinylpyridine iodide) for applications like dye-sensitized solar cells. sogang.ac.kr
By applying a small AC voltage and measuring the resulting current, an impedance spectrum is generated, which can be fitted to an equivalent electrical circuit to model the physicochemical processes within the electrochemical cell. acs.org A typical equivalent circuit, often a Randles circuit, may include elements such as the electrolyte resistance (Rs), the charge-transfer resistance (Rct), the double-layer capacitance (Cdl), and a Warburg element (W) representing diffusion processes. acs.org
For instance, EIS studies on solid polymer electrolytes based on PVPI doped with an ionic liquid have been used to determine the ionic conductivity. sogang.ac.kr The results from such studies show that the addition of an ionic liquid can significantly enhance the ionic conductivity of the polymer electrolyte film. sogang.ac.kr The analysis of the impedance spectra helps in understanding the charge transport phenomena within the polymer matrix and at the electrode-electrolyte interface. While specific EIS data for the this compound monomer is scarce, the principles of EIS are broadly applicable to understanding the interfacial electrochemistry of such compounds.
| Parameter | Symbol | Information Provided |
|---|---|---|
| Electrolyte Resistance | Rs | Resistance of the bulk electrolyte. |
| Charge-Transfer Resistance | Rct | Resistance to electron transfer at the electrode-electrolyte interface. |
| Double-Layer Capacitance | Cdl | Capacitance of the electrical double layer at the interface. |
| Warburg Impedance | W | Impedance related to the diffusion of electroactive species to the electrode surface. |
Redox Behavior and Electron Transfer Mechanisms
The redox behavior of this compound systems is centered around the electrochemical activity of the pyridinium cation. The pyridinium moiety can undergo reduction, typically a one-electron transfer process, to form a neutral radical species. umich.edu This initial electron transfer is a key step in processes like reductive electropolymerization, where the generated radicals can react with other monomers to form a polymer film on the electrode surface. nih.gov
In compounds containing the this compound unit, such as 3,6-bis(this compound) carbazole (B46965) diiodide, photo-induced electron transfer has been observed. nih.gov In these cases, the molecule can be excited by light to a higher energy state, facilitating electron transfer to or from other molecules. nih.gov This process is often referred to as a Type I photosensitization mechanism, which involves the formation of radicals via electron transfer. nih.gov
The stability of the this compound cation under electrochemical conditions is influenced by its electronic structure. The vinylpyridinium cation's low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy helps to stabilize charge transfer. The electron transfer kinetics, including the rate at which electrons are transferred to or from the molecule at an electrode surface, can be influenced by factors such as the solvent, the electrolyte, and the structure of the molecule itself. frontiersin.org For related bipyridinium compounds, two consecutive one-electron reductions are often observed, corresponding to the formation of the radical cation and then a neutral species. frontiersin.org
Reaction Mechanisms and Kinetic Studies in Polymerization and Chemical Transformations
Kinetics of Quaternization Reactions of Poly(4-vinylpyridine)
The quaternization of poly(4-vinylpyridine) (P4VP) is a critical post-polymerization modification that imparts a positive charge to the polymer, significantly altering its properties. The kinetics of this reaction, typically carried out with alkyl halides, have been the subject of extensive research.
Kinetic studies on the quaternization of P4VP with various alkyl and arylalkyl bromides and iodides have revealed that the reactions often exhibit retardation compared to simple second-order kinetics. rsc.orgrsc.org This deviation is attributed to a "neighboring-group effect," where the reactivity of a pyridine (B92270) group is influenced by its already quaternized neighbors on the polymer chain. rsc.orgresearchgate.net A kinetic model that considers the rate constants for the reaction of a pyridyl group with zero (k₀), one (k₁), or two (k₂) reacted neighbors has been successfully applied to fit experimental data. rsc.orgrsc.org
The nature of the quaternizing agent also plays a crucial role. While common alkyl halides often result in incomplete quaternization (typically 65–70%), activated halides like chloro 2-propanone and 2-chloroacetamide (B119443) can achieve quantitative quaternization of P4VP at room temperature. researchgate.netitu.edu.tr This is due to the electron-withdrawing groups adjacent to the chloromethyl function, which enhance its reactivity. researchgate.netitu.edu.tr Methyl iodide is also a highly effective reagent, capable of achieving up to 95% quaternization. researchgate.netitu.edu.tr
The molecular weight of the P4VP can also influence the rate of quaternization, with studies showing that the maximum rate of quaternization with octyl bromide increases with the molecular weight of the P4VP. researchgate.net
Table 1: Kinetic Parameters for the Quaternization of Poly(4-vinylpyridine) with Alkyl Iodides
| Alkyl Iodide | K (k₁/k₀) | L (k₂/k₀) |
|---|---|---|
| Ethyl Iodide | 0.96 ± 0.03 | 0.51 ± 0.03 |
| n-Butyl Iodide | 0.70 ± 0.03 | 0.30 ± 0.03 |
Data sourced from J. Chem. Soc., Faraday Trans. 1, 1983, 79, 1951-1958. rsc.org
Radical Polymerization Initiation, Propagation, and Termination Mechanisms
The synthesis of poly(4-vinylpyridine), the precursor to poly(1-methyl-4-vinylpyridinium iodide), is often achieved through radical polymerization. This process involves the standard three stages: initiation, propagation, and termination.
Initiation: The polymerization is typically initiated by the thermal or photochemical decomposition of an initiator molecule, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to generate free radicals. These primary radicals then add to the vinyl group of a 4-vinylpyridine (B31050) monomer, creating a monomer radical.
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. The reactivity of the 4-vinylpyridine monomer in copolymerization has been studied. For instance, in the copolymerization of 4-vinylpyridine (1) with styrene (B11656) (2) at 343 K, the reactivity ratios were determined to be r₁ = 0.69 ± 0.01 and r₂ = 0.46 ± 0.10. rsc.orgrsc.org
Termination: The growth of the polymer chains is terminated by either combination or disproportionation of two growing polymer radicals.
It is important to note that the direct radical polymerization of this compound salts is challenging due to the ionic nature of the monomer. These monomers can undergo spontaneous polymerization, and their polymerization behavior in aqueous solutions is complex. Therefore, the more common route is the post-polymerization quaternization of poly(4-vinylpyridine).
Controlled/Living Polymerization Reaction Pathways (e.g., RAFT, Anionic)
To achieve better control over the molecular weight, architecture, and dispersity of poly(4-vinylpyridine), controlled/living polymerization techniques have been employed.
Anionic Polymerization: Anionic polymerization of 4-vinylpyridine can be initiated by strong nucleophiles like organolithium compounds in aprotic solvents at low temperatures. This method allows for the synthesis of well-defined polymers with narrow molecular weight distributions. The living nature of the polymerization enables the preparation of block copolymers.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile controlled radical polymerization technique that has been successfully applied to 4-vinylpyridine. This method utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The process involves a degenerative chain transfer mechanism where the growing polymer radical reversibly adds to the CTA, forming a dormant species. This allows for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and low dispersities.
Interfacial Reaction Mechanisms in Emulsion Polymerization Systems
Emulsion polymerization is a heterogeneous polymerization technique that can be used to synthesize poly(4-vinylpyridine) latices. In this system, the monomer is dispersed as droplets in an aqueous phase, stabilized by a surfactant. The polymerization is typically initiated by a water-soluble initiator.
The mechanism of emulsion polymerization of 4-vinylpyridine involves the initiation of polymerization in the aqueous phase. The resulting oligomeric radicals can then enter the monomer-swollen surfactant micelles, where propagation occurs. The monomer droplets act as reservoirs, supplying monomer to the growing polymer particles via diffusion through the aqueous phase. The quaternized derivatives of poly(4-vinylpyridine) can themselves act as polymeric surfactants or stabilizers in emulsion polymerization systems due to their amphiphilic nature.
Mechanistic Insights into Catalytic Applications (e.g., N-methyl imine synthesis, hydrogen evolution)
The pyridinium (B92312) moiety in poly(this compound) and related structures can participate in various catalytic processes.
N-methyl imine synthesis: While specific studies on this compound as a catalyst for N-methyl imine synthesis are not prevalent in the provided search results, pyridinium salts, in general, can act as phase-transfer catalysts. In such a role, the quaternized polymer could facilitate the reaction between an aqueous phase reactant and an organic phase reactant by transporting one of the reactants across the phase boundary.
Hydrogen Evolution: Pyridinium compounds have been investigated as electron mediators in photochemical hydrogen evolution systems. In these systems, a photosensitizer absorbs light and transfers an electron to the pyridinium species, generating a pyridinyl radical. This radical can then reduce protons to produce hydrogen gas, often in the presence of a catalyst like platinum. The quaternization of poly(4-vinylpyridine) to form materials like poly-X has been shown to enhance electron transfer along the polymer backbone, which could be a beneficial property in such catalytic cycles. conicet.gov.ar The process can be influenced by factors such as solvent environment and the free energy of the electron transfer reaction, as described by Marcus theory. conicet.gov.ar
Advanced Applications and Research Domains in Materials Science
Ion-Conducting Polymer Electrolytes for Energy Conversion Devices (e.g., Dye-Sensitized Solar Cells)
Polymers of 1-methyl-4-vinylpyridinium, specifically poly(N-methyl 4-vinylpyridine (B31050) iodide) (PVPI), have been synthesized and investigated as solid polymer electrolytes for dye-sensitized solar cells (DSSCs). sogang.ac.krcapes.gov.br These solid-state electrolytes are seen as a promising alternative to liquid electrolytes, which suffer from issues like leakage, corrosion, and long-term instability. sogang.ac.krsemanticscholar.org The polymer acts as a host for the iodide/triiodide redox couple, which is essential for regenerating the photo-excited dye molecules in the DSSC. sogang.ac.kr
Table 1: Performance of this compound-Based Electrolytes in Dye-Sensitized Solar Cells
| Electrolyte Composition | Max. Ionic Conductivity (S cm⁻¹) | Energy Conversion Efficiency (%) | Corrosive Medium / Conditions | Reference |
| Poly(N-methyl 4-vinylpyridine iodide) (PVPI):I₂ + 1-ethyl 3-methylimidazolium dicyanamide (B8802431) (IL) | 9.12 × 10⁻⁶ | 0.65 | AM 1.5, 100 mW cm⁻² | sogang.ac.kr |
| PVPI + 1-ethyl 3-methylimidazolium thiocyanate (B1210189) (IL) | Not specified | 0.76 | 1 sun condition | inderscienceonline.com |
| P[((3-(4-vinylpyridine) propanesulfonic acid) iodide)-co-(acrylonitrile)] + ILs | Not specified | 6.95 | AM 1.5G, 100 mW cm⁻² | rsc.org |
Electroactive and Optoelectronic Materials
The pyridinium (B92312) group in poly(this compound) imparts significant electroactive properties to the polymer. The redox behavior of these polymers is a key feature of their functionality in applications like DSSCs, where the iodide of the PVPI is involved in the redox reaction of the iodine/iodide complex. sogang.ac.kr Cyclic voltammetry studies have confirmed the electrochemical stability and redox activity of PVPI-based composites. sogang.ac.kr
Beyond energy storage, these materials have potential in optoelectronics. Poly(4-vinylpyridinium)-based polymeric ionic liquids (PILs) have been investigated for their use as stable electro-optic switches. rsc.org The ability to create materials with tunable optical properties, such as in photonic crystals, highlights the versatility of these polymers. rsc.org The development of nanostructured materials, such as thin films of polypyrrole templated by poly(4-chloromethyl styrene-g-4-vinylpyridine)/TiO₂ composites, further demonstrates the application of vinylpyridine-based polymers in creating materials with good electrical conductivity and environmental stability for various electronic applications. tandfonline.com
Polymeric Surfactants and Self-Assembly in Solution
Block copolymers containing poly(4-vinylpyridine) segments are known to self-assemble into various ordered structures, a property driven by the incompatibility between the different polymer blocks. nih.gov When quaternized to form poly(this compound), the resulting polyelectrolyte block can act as the hydrophilic part of an amphiphilic polymer, leading to the formation of polymeric surfactants.
A convergent synthesis method has been reported for creating amphiphilic polymers with a polystyrene (PS) core and a poly(this compound iodide) (P4VPMe⁺I⁻) shell. acs.orgacs.org These polymers, synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, self-assemble in water to form core-cross-linked micelles (CCMs). acs.orgresearchgate.net These micelles typically have a spherical morphology with diameters ranging from 85 to 150 nm and can form stable latexes. acs.orgacs.org The process involves synthesizing a block copolymer precursor, such as P4VP-b-PS, followed by the quaternization of the P4VP block with methyl iodide. acs.orgresearchgate.net
The self-assembly behavior is influenced by factors such as the solvent and the relative block lengths. nih.govacs.org In aqueous solutions, copolymers of acrylamide (B121943) and quaternized 4-vinylpyridine can form micro-domain structures. derpharmachemica.com The ability to form these well-defined nanostructures, like micelles and nanoparticles, makes these polymers valuable for applications ranging from nanoreactors to drug delivery systems. researchgate.netnih.gov
Catalyst Design and Supports in Heterogeneous and Homogeneous Catalysis
Polymers derived from 4-vinylpyridine, including their quaternized forms like poly(this compound), are versatile platforms for catalyst design, serving as both catalysts and catalyst supports. researchgate.netpolysciences.com The pyridine (B92270) nitrogen can be functionalized or used to anchor metal nanoparticles, creating active catalytic sites.
Cross-linked N-alkyl-4-vinylpyridinium-based polymers have been developed as efficient, metal-free heterogeneous catalysts. rsc.org For example, these ionic polymers have been used for the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF), achieving a 77% yield in ethanol (B145695) at 180 °C. rsc.org Similarly, a composite of poly(4-methyl vinylpyridinium hydroxide) on an SBA-15 silica (B1680970) support has shown excellent catalytic activity for the Knoevenagel condensation, producing α,β-unsaturated carbonyl compounds in high yields under mild, aqueous conditions. researchgate.net
These polymers also serve as excellent supports for metal-based catalysts, enhancing stability and enabling easy recovery and reuse. A notable example is a magnetic nanocomposite (Fe₃O₄/P4VP-Pd) fabricated via in-situ polymerization of 4-vinylpyridine, which acts as a highly efficient and reusable catalyst for palladium-catalyzed C-C coupling reactions at room temperature. nih.gov Ceria nanocrystals anchored on a crosslinked poly(4-vinylpyridine) support have also demonstrated superior catalytic activity in the Biginelli reaction. tandfonline.com
Table 2: Applications of this compound-Based Catalysts
| Catalyst System | Catalytic Reaction | Key Findings | Reference |
| Poly(N-alkyl-4-vinylpyridinium bromides) | Dehydration of fructose to HMF | Metal-free heterogeneous catalyst; 77% HMF yield at 180°C. | rsc.org |
| Poly(4-methyl vinylpyridinium hydroxide)/SBA-15 | Knoevenagel condensation | High yields (up to 98%) in water; reusable catalyst. | researchgate.net |
| Fe₃O₄/Poly(4-vinylpyridine)-Pd | Suzuki and Heck C-C coupling | High reaction yields (98%) at room temperature; magnetically separable and reusable. | nih.gov |
| Poly(4vp-dvb) anchored with ceria nanocrystals | Biginelli reaction | Heterogeneous, recyclable catalyst with high activity in aqueous media. | tandfonline.com |
Functional Adsorbents and Separating Agents (e.g., for Metal Ions)
The cationic nature of poly(this compound) and the complexing ability of the pyridine ring in its precursor, poly(4-vinylpyridine), make these polymers effective as adsorbents for removing pollutants from water. polysciences.comresearchgate.net They can be used to extract heavy metal ions and organic dyes through electrostatic interactions and complexation. researchgate.net
Hydrogels made from copolymers of acrylamide and 4-vinylpyridine have been examined for the removal of heavy metals such as Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ from aqueous solutions. derpharmachemica.comresearchgate.net To enhance their performance and ease of separation, these polymers can be grafted onto other materials. For instance, magnetic Ni₃Si₂O₅(OH)₄ nanotubes functionalized with poly(4-vinyl pyridine) brushes were synthesized and used as a nanosorbent for removing hexavalent chromium (Cr(VI)) from water. acs.org This material exhibited a high adsorption capacity of 1.49 mmol/g at a pH of 3. acs.org
Molecularly imprinted polymers (MIPs) using 4-vinylpyridine as a functional monomer have also been developed for the selective recognition and removal of specific molecules or ions. mdpi.com These MIPs create "memory" sites for a template molecule, allowing for highly selective extraction. mdpi.com For example, MIPs based on methacrylic acid and 4-vinylpyridine have shown selectivity for samarium and gadolinium ions, with a sorption degree of almost 90%. nih.gov
Table 3: Adsorption Performance of this compound-Based Materials
| Adsorbent Material | Target Pollutant | Adsorption Capacity | Key Conditions | Reference |
| Poly(acrylamide-co-4-vinylpyridine) hydrogel | Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Not specified | Aqueous solution | researchgate.net |
| Ni₃Si₂O₅(OH)₄-g-P4VP nanotubes | Cr(VI) anions | 1.49 mmol/g | pH = 3 | acs.org |
| MIP (methacrylic acid, 4-vinylpyridine) | Samarium, Gadolinium ions | ~90% sorption degree | Not specified | nih.gov |
| Poly(4-vinylpyridine)/Acid-Activated Bentonite | Brilliant Orange (dye) | 222 mg/g | pH = 4.11, 295 K |
Corrosion Inhibition by Polymeric Films
Polymers and oligomers based on 4-vinylpyridine, including their quaternized derivatives, are highly effective corrosion inhibitors for various metals in acidic environments. ugm.ac.idnih.gov They function by adsorbing onto the metal surface to form a protective film, which acts as a barrier to corrosive species. nih.govmdpi.com This adsorption can occur through physical or chemical mechanisms, involving electrostatic interactions between the cationic polymer and the metal surface, as well as coordination between the heteroatoms (nitrogen) and the metal's d-orbitals. nih.govfrontiersin.org
Poly(4-vinylpyridine) (P4VP) films have shown remarkable success in protecting copper in sulfuric acid, with spontaneously grown films achieving inhibition efficiencies of 94–98%. scielo.brresearchgate.net The quaternization of P4VP often enhances its performance. For example, poly(4-vinylpyridine)-graft-bromodecane, with varying degrees of quaternization, has demonstrated inhibition efficiencies up to 100% for pure iron in molar sulfuric acid. Studies on mild steel in CO₂-saturated brine solutions have also shown that oligomers of 4-vinylpyridine function as effective corrosion inhibitors, with their protective effect increasing with temperature, suggesting chemical adsorption. ugm.ac.id The effectiveness of these polymers is attributed to their ability to block both anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites. preprints.orgenvironmentaljournals.org
Table 4: Corrosion Inhibition Efficiency of this compound-Based Polymers
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Poly(4-vinylpyridine) (P4VP) | Copper | 0.1 mol L⁻¹ H₂SO₄ | 94 - 98 | scielo.brresearchgate.net |
| Oligomer of 4-vinylpyridine | Mild Steel | CO₂ Saturated Brine | Significant corrosion rate reduction | ugm.ac.id |
| Poly(4-vinylpyridine)-graft-bromodecane (25% quaternized) | Pure Iron | 1M H₂SO₄ | 100 | |
| Poly(4-vinylpyridine isopentyl bromide) | Pure Iron | 1M H₂SO₄ | Acts as a mixed-type inhibitor |
Molecular Interactions and Chemical Biology Research
Design and Synthesis of 1-Methyl-4-vinylpyridinium-Based Fluorescent Probes for Cellular Imaging
The unique electronic and structural properties of the this compound group are leveraged in the synthesis of fluorescent probes. A prominent example is its incorporation into larger molecular frameworks, such as 3,6-bis(this compound) carbazole (B46965) diiodide, commonly known as BMVC. smolecule.comresearchgate.net The synthesis of such probes typically involves creating a core structure, like carbazole, and then attaching the this compound groups through chemical reactions. smolecule.com These probes are designed to exhibit changes in their fluorescent properties upon interaction with specific targets or environments, making them useful for cellular imaging. researchgate.net
Derivatives of this compound have been instrumental in the development of probes for G-quadruplexes (G4s), which are non-canonical secondary structures found in guanine-rich regions of DNA and RNA. researchgate.netnih.gov BMVC was one of the first fluorescent small molecules developed for detecting G4 structures within living cells. researchgate.netresearchgate.netoup.com
These probes are engineered to selectively bind to G4 structures over more common duplex DNA. nih.gov The interaction leads to a significant enhancement in the probe's fluorescence quantum yield. researchgate.net This "light-up" capability allows for the direct visualization of G4 structures. For instance, BMVC has been used with fluorescence lifetime imaging microscopy (FLIM) to identify the presence of G4 structures in the telomeres of human chromosomes. spiedigitallibrary.org Furthermore, different fluorescence decay times of BMVC when bound to various nucleic acid structures help distinguish between different G4 topologies, such as parallel and antiparallel forms. mdpi.com
The fluorescence of this compound derivatives is highly sensitive to the polarity of their local environment, a property known as solvatochromism. researchgate.netsinica.edu.tw This sensitivity allows them to be used as probes to characterize the polarity of solvents and microenvironments within cells.
For example, the fluorescence emission of BMVC is very weak in highly polar solvents like water but is significantly enhanced in less polar or more viscous environments. sinica.edu.tw This is attributed to the restriction of intramolecular rotation of the vinyl group in a rigid environment, which reduces non-radiative decay pathways and boosts fluorescence. sinica.edu.tw Studies with another derivative, 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide, have shown a clear correlation between its absorption and fluorescence spectra and the polarity of various organic solvents. researchgate.net This makes such probes valuable for quantitatively assessing solvent polarity in different chemical and biological systems. researchgate.net
Development of Probes for Nucleic Acid Structures (e.g., G-Quadruplexes)
Ligand-Biomolecule Interaction Studies
The this compound cation facilitates strong interactions with negatively charged biomolecules like DNA and RNA. Research has focused on understanding the specifics of these binding events, including affinity, selectivity, and the mechanisms of action.
Probes containing the this compound group, particularly BMVC, have demonstrated notable specificity for G-quadruplex structures compared to duplex DNA. nih.gov The binding affinity can be substantial, though it varies depending on the specific G4 topology. For example, BMVC was found to bind with high affinity and selectivity to the G-quadruplex formed in the promoter region of the MYC oncogene. researchgate.netoup.comresearchgate.net
Research using DNA microarrays has allowed for large-scale assessment of binding selectivity, revealing that BMVC preferentially binds to parallel-stranded G4s and can recognize specific flanking sequences. researchgate.netresearchgate.net The interaction of these ligands can also differentiate between G4 structures in different cellular compartments. Studies have shown that guanine-rich oligonucleotides that form parallel G4 structures, when taken up by cells, are primarily found in lysosomes, whereas those forming non-parallel structures are located in mitochondria. nih.gov This differential localization can be monitored using fluorogenic ligands like BMVC. nih.gov
| Probe | Target Nucleic Acid | Observed Binding Characteristics |
| BMVC | Human Telomeric G4 (Hum24) | Recognizes and distinguishes between parallel and antiparallel topologies based on fluorescence lifetime. mdpi.com |
| BMVC | MYC Promoter G4 (MycG4) | Binds with high affinity and specificity; shows slow-exchange rates on the NMR timescale. researchgate.netresearchgate.net |
| BMVC | Parallel G4 Structures (e.g., PU22, AS1411) | Localized primarily in lysosomes in CL1-0 lung cancer cells. nih.gov |
| BMVC | Non-parallel G4 Structures (e.g., HT23, TBA) | Localized mainly in mitochondria and may be distorted after cellular uptake. nih.gov |
The binding of this compound-based ligands stabilizes G-quadruplex structures, making them a focus for therapeutic applications, particularly in cancer research where stabilizing G4s in oncogene promoters can suppress gene expression. researchgate.netnih.gov BMVC, for instance, was shown to increase the melting temperature of a G-quadruplex formed by a human telomeric sequence, indicating significant stabilization. researchgate.net
The primary mode of interaction is through external end-stacking, where the planar carbazole core of the ligand stacks onto the external G-quartets of the quadruplex. oup.commdpi.com Structural studies of the BMVC-MycG4 complex have revealed that the ligand can bind to both the 5' and 3' ends of the G-quadruplex. oup.com The binding at the 5' end exhibits a higher affinity due to a more accessible planar surface for stacking interactions. oup.com The stabilization is also influenced by electrostatic interactions between the positively charged pyridinium (B92312) groups and the negatively charged phosphate (B84403) backbone of the nucleic acid. nih.gov
Understanding the kinetics of how a ligand binds and unbinds from its target is crucial for drug design. Steered molecular dynamics and umbrella sampling simulations have been employed to investigate the unbinding process of BMVC from various G-quadruplex structures. nih.gov
Molecular Mechanisms of G-Quadruplex Stabilization
Modulation of Biological Processes through Molecular Recognition (e.g., telomerase inhibition mechanisms)
The modulation of fundamental biological processes through precise molecular recognition is a cornerstone of chemical biology. This approach involves designing molecules that can selectively bind to specific biological targets, such as nucleic acid secondary structures, thereby altering their function. A significant area of this research focuses on the inhibition of telomerase, an enzyme pivotal for cellular immortality and a key target in cancer therapy. The compound 3,6-bis(this compound) carbazole diiodide (BMVC), which features this compound moieties, serves as a prominent example of a molecule that modulates biological activity through such mechanisms. nih.govnih.gov
The primary mechanism by which BMVC exerts its biological effect is through its interaction with and stabilization of G-quadruplexes (G4s). nih.govacs.org G-quadruplexes are four-stranded secondary structures formed in guanine-rich sequences of DNA and RNA. mdpi.com These structures are particularly prevalent in telomeres—the protective caps (B75204) at the ends of chromosomes—and in the promoter regions of certain genes, including oncogenes. nih.govmdpi.com The stabilization of G4 structures in telomeric DNA can inhibit the activity of telomerase, an enzyme responsible for maintaining telomere length, which is essential for the sustained proliferation of most cancer cells. acs.orgnih.gov
Detailed research findings from molecular dynamics simulations and experimental studies have elucidated the specific interactions between BMVC and G-quadruplexes. nih.govacs.org BMVC is a potent stabilizer of the G-quadruplex structure formed by the human telomeric DNA sequence d[AG3(T2AG3)3]. nih.govacs.orgacs.org Molecular modeling suggests a stable 2:1 binding model, where two BMVC molecules bind externally to both ends of the G-quartet of the quadruplex. nih.govacs.org This binding is characterized by the stacking of one of the pyridinium rings and the central carbazole moiety of BMVC onto the terminal G-quartet, a key interaction for stabilizing the structure. nih.govacs.orgacs.org
The molecular recognition by BMVC is highly selective. Studies using high-throughput G4 microarrays have shown that BMVC preferentially binds to parallel-stranded G4 structures, such as the one found in the promoter of the MYC oncogene (MycG4), and can selectively recognize the flanking sequences of these structures, especially a 3'-flanking thymine. mdpi.comresearchgate.net This selective recognition and stabilization of the MycG4 structure can lead to the downregulation of MYC expression, an oncogene implicated in many cancers. mdpi.comresearchgate.net
By stabilizing G-quadruplexes in both telomeres and gene promoters, BMVC functions as a telomerase inhibitor and a regulator of gene expression, ultimately inducing senescence in cancer cells. nih.govnih.gov The molecule's inherent fluorescence has also been utilized as a tool to detect and map G4 structures within living cells, providing invaluable insights into ligand-G4 interactions and the biological functions of these nucleic acid structures. nih.govresearchgate.net
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-methyl-4-vinylpyridinium. rowansci.cominlibrary.uz Methods like Density Functional Theory (DFT) are employed to determine its electronic structure, which in turn governs its reactivity. researchgate.net
Key parameters derived from these calculations include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. inlibrary.uz The energy gap between them indicates the molecule's kinetic stability. researchgate.net
Electron Density Distribution: Analysis of the electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. This helps in identifying sites susceptible to nucleophilic or electrophilic attack. researchgate.net For instance, the electron-withdrawing nature of the pyridinium (B92312) ring influences the reactivity of the vinyl group.
Charge Distribution: Calculating the partial charges on each atom provides a quantitative measure of the polarity within the molecule and highlights potential donor sites for intermolecular interactions. inlibrary.uz
Reactivity Descriptors: Theoretical quantities, such as Hirshfeld charges, can serve as descriptors for nucleophilic reactivity and help in understanding reaction mechanisms like quaternization. nih.gov
These calculations are not limited to the monomer. They can also be applied to oligomers and polymer fragments to understand how electronic properties change upon polymerization. researchgate.net For example, studies on related vinylpyridine oligomers have shown that the electronic spectra are red-shifted as the oligomer length increases. researchgate.net
Table 1: Calculated Electronic Properties of Pyridinium Derivatives
| Property | Description | Significance |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. inlibrary.uzresearchgate.net |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. inlibrary.uz |
| Hirshfeld Charges | A method for partitioning electron density among atoms. | Provides insights into local reactivity and potential for electrophilic or nucleophilic attack. nih.gov |
This table provides a generalized overview of properties studied in related compounds. Specific values for this compound would require dedicated computational studies.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound and its polymers over time. researchgate.net These simulations model the movements of atoms and molecules, providing insights into conformational changes and interactions with other molecules.
Conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies, is crucial for understanding the flexibility and structure of both the monomer and its polymer. lumenlearning.com For related heterocyclic compounds, MD simulations have been used to explore transformations between different ring conformers, such as chair and twist forms. rsc.org
In the context of poly(this compound), MD simulations can elucidate:
Chain Conformation: The simulations can predict the preferred conformations of the polymer backbone and the orientation of the pyridinium side chains.
Intermolecular Interactions: MD studies can model the interactions between polymer chains, as well as interactions with solvent molecules or other chemical species. researchgate.net This is particularly important for understanding the properties of quaternized poly(4-vinylpyridine) in solution and in the solid state. nih.gov
Hydrogen Bonding: While this compound itself is not a hydrogen bond donor, its polymer can interact with hydrogen bond donor polymers, and MD simulations can be used to study these interactions. mdpi.com
Coarse-grained (CG) MD simulations, which simplify the representation of the polymer by grouping atoms into larger beads, allow for the study of larger systems and longer timescales. mdpi.comosti.gov These CG models can be developed and validated against more detailed atomistic simulations. researchgate.net
Table 2: Applications of Molecular Dynamics Simulations for Pyridinium-based Systems
| Application | Description | Insights Gained |
| Conformational Dynamics | Simulating the time evolution of molecular geometry. | Identification of stable and transient conformers, and the energy barriers between them. lumenlearning.comrsc.org |
| Solvation Studies | Modeling the interaction of the polymer with solvent molecules. | Understanding solubility and the structure of the solvation shell. nih.gov |
| Polymer Blend Miscibility | Simulating the mixing of different polymer types. | Predicting the compatibility and phase behavior of polymer blends. researchgate.net |
| Nanocomposite Structure | Investigating the interaction between polymers and nanoparticles. | Understanding the dispersion of nanoparticles and the structure of the polymer-nanoparticle interface. osti.gov |
Free Energy Calculations for Binding and Unbinding Processes
Free energy calculations are a computationally intensive but powerful method for quantifying the strength of interactions between molecules, such as the binding of a ligand to a receptor. nih.govwalshmedicalmedia.combiorxiv.org These calculations are particularly relevant for understanding the interactions of this compound or its polymer with other molecules, for example, in biological systems or in material science applications.
Alchemical free energy calculations are a common approach where a molecule is "alchemically" transformed into another or into nothing in the simulation to calculate the free energy difference between the two states. nih.govnih.gov This can be used to compute:
Absolute Binding Free Energy: The free energy change when a molecule binds to a receptor from the solvent. nih.gov
Relative Binding Free Energy: The difference in binding free energy between two different molecules. nih.gov
Methods like Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) offer a less computationally demanding, albeit less rigorous, alternative for estimating binding free energies. walshmedicalmedia.com These methods combine molecular mechanics energies with continuum solvent models. walshmedicalmedia.com
For systems involving charged species like the this compound cation, accurate calculation of the solvation free energy is particularly crucial. mdpi.com Quantum mechanics-based approaches, such as the fragment molecular orbital (FMO) method, are being developed to improve the accuracy of these calculations, especially for systems with significant electrostatic interactions. mdpi.com
Table 3: Methods for Free Energy Calculation
| Method | Description | Common Application |
| Alchemical Free Energy Perturbation (FEP) | Computes free energy differences by simulating non-physical, alchemical transformations. nih.gov | Predicting protein-ligand binding affinities and the effects of mutations. nih.gov |
| Thermodynamic Integration (TI) | A method related to FEP for calculating free energy differences along a thermodynamic path. | Similar applications to FEP, often used for cross-validation. walshmedicalmedia.com |
| MM-PB/GBSA | Combines molecular mechanics energies with continuum solvation models to estimate binding free energy. walshmedicalmedia.com | Re-ranking of docking poses and high-throughput screening of potential ligands. walshmedicalmedia.com |
| Fragment Molecular Orbital (FMO) | A quantum mechanical method that divides a large system into smaller fragments to make calculations more tractable. mdpi.com | Accurate calculation of interaction energies in large systems, including those with ionized fragments. mdpi.com |
Predictive Modeling of Polymerization Behavior and Material Properties
Computational models can be used to predict the behavior of this compound in polymerization reactions and the properties of the resulting materials.
Kinetic modeling can be employed to simulate the process of polymerization, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, which is a versatile technique for synthesizing polymers with controlled molecular weight and architecture. researchgate.net These models can incorporate detailed kinetic descriptions of initiation, propagation, and termination steps to predict outcomes like monomer conversion and molecular weight distribution. rsc.org By simulating the polymerization under different conditions (e.g., temperature, reactant concentrations), these models can help optimize the synthesis of poly(this compound).
Furthermore, predictive models can be developed to control the properties of the final polymer material. For instance, in anionic polymerization, kinetic models can be used to identify initiator addition profiles that lead to polymers with a desired molecular weight distribution. rsc.org This level of control is crucial as the molecular weight distribution significantly impacts the physical and rheological properties of the polymer. rsc.org
Model predictive control (MPC) is another advanced computational technique that can be applied to polymerization reactors. researchgate.net By using a model of the process, MPC can determine the optimal operating conditions to achieve desired product qualities, such as specific monomer conversion and average molecular weight. researchgate.net
Q & A
Q. What are the established synthetic methodologies for 1-Methyl-4-vinylpyridinium, and how can researchers optimize yield and purity?
Methodological Answer: this compound is typically synthesized via quaternization of 4-vinylpyridine using methylating agents like methyl iodide or dimethyl sulfate. Key steps include:
- Reaction Conditions : Conduct the reaction in anhydrous solvents (e.g., acetonitrile) under inert atmosphere to prevent side reactions .
- Purification : Recrystallization from ethanol or methanol improves purity. For polymeric derivatives, gel permeation chromatography (GPC) can isolate fractions with desired molecular weights .
- Yield Optimization : Monitor reaction progress via <sup>1</sup>H NMR to detect residual starting materials. Adjust stoichiometry (1:1.2 molar ratio of 4-vinylpyridine to methylating agent) to maximize conversion .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- <sup>1</sup>H/ <sup>13</sup>C NMR : Confirm quaternization by observing the downfield shift of the pyridinium proton (δ 8.5–9.5 ppm) and methyl group integration .
- FTIR : Detect C=N stretching (1640–1620 cm⁻¹) and vinyl C-H vibrations (3100–3020 cm⁻¹) .
- GPC : Determine molecular weight distribution for polymeric derivatives (e.g., polydispersity index <1.5 indicates controlled polymerization) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks and fragmentation patterns .
Validation Tip : Cross-validate results with elemental analysis (C, H, N) to ensure stoichiometric accuracy .
Q. What are the preliminary biological applications of this compound in antimicrobial or antiviral research?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive (e.g., ampicillin) and negative controls .
- Antiviral Testing : Evaluate inhibition of RNA viruses (e.g., influenza) via plaque reduction assays. Calculate IC50 values using dose-response curves .
- Mechanistic Studies : Employ fluorescence microscopy to assess membrane disruption or nucleic acid intercalation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Data Validation : Replicate studies using standardized protocols (e.g., identical cell lines, incubation times). Cross-check purity via HPLC (>98%) and confirm structural integrity with 2D NMR .
- Statistical Analysis : Apply ANOVA or Bayesian models to assess variability between labs. Use Cohen’s d to quantify effect size differences .
- Meta-Analysis : Aggregate data from PubChem and RADAR4Chem repositories to identify trends or outliers .
Case Study : A 2021 study attributed discrepancies in IC50 values to residual solvents altering compound solubility. Re-testing with rigorously dried samples resolved inconsistencies .
Q. What advanced experimental designs are suitable for studying this compound in drug delivery systems?
Methodological Answer:
- Polymeric Nanoparticles : Synthesize block copolymers via RAFT polymerization. Use dynamic light scattering (DLS) to optimize particle size (<100 nm) and zeta potential (>+30 mV for mucosal adhesion) .
- Drug Loading : Employ dialysis or solvent evaporation to encapsulate hydrophobic drugs. Quantify loading efficiency via UV-Vis spectroscopy .
- In Vivo Testing : Conduct pharmacokinetic studies in murine models. Monitor biodistribution using radiolabeled compounds (e.g., <sup>14</sup>C-tagged derivatives) .
Q. How can computational modeling guide the optimization of this compound’s reactivity in copolymerization?
Methodological Answer:
- DFT Calculations : Simulate transition states for radical polymerization using Gaussian 16. Compare activation energies of vinylpyridine vs. quaternized derivatives .
- Monte Carlo Simulations : Predict copolymer composition drift under varying feed ratios and initiator concentrations .
- Experimental Validation : Corrogate computational results with real-time <sup>1</sup>H NMR kinetics data .
Q. What strategies ensure the stability of this compound under physiological or extreme conditions?
Methodological Answer:
- Accelerated Aging Studies : Incubate compounds at 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify byproducts with LC-MS .
- pH Stability : Test solubility and integrity in buffers (pH 1–10). Quaternized derivatives often degrade above pH 8 via Hofmann elimination .
- Lyophilization : Preserve labile compounds by freeze-drying with cryoprotectants (e.g., trehalose) .
Q. How can machine learning enhance the prediction of this compound’s interactions with biological targets?
Methodological Answer:
Q. What are best practices for managing and sharing research data on this compound?
Methodological Answer:
- FAIR Principles : Deposit raw NMR, HPLC, and bioassay data in Chemotion or RADAR4Chem repositories with standardized metadata .
- Electronic Lab Notebooks (ELNs) : Use Chemotion ELN to track synthesis protocols and revisions .
Q. How can researchers design toxicological profiling studies for this compound derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
